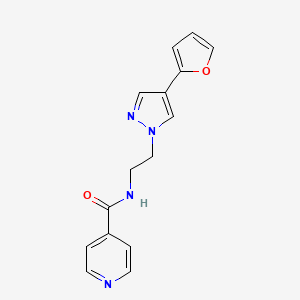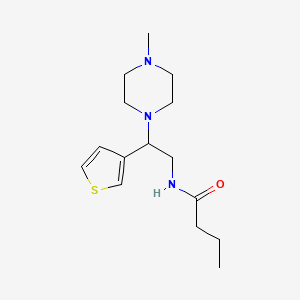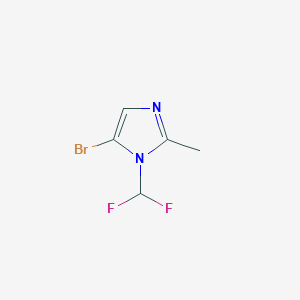![molecular formula C17H25N5O4 B2743784 methyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate CAS No. 838904-03-3](/img/structure/B2743784.png)
methyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not available in the current literature .科学的研究の応用
Organosilicon-Mediated Regioselective Acetylation of Carbohydrates
Organosilicon compounds, such as methyl trimethoxysilane or dimethyl dimethoxysilane, have been utilized to form cyclic 1,3,2-dioxasilolane or 1,3,2-dioxasilinane intermediates. These intermediates undergo regioselective acetylation by adding acetic anhydride or acetyl chloride under mild conditions. This method exhibits high regioselectivity, aligning with organotin-mediated schemes and demonstrating the utility in carbohydrate chemistry for protecting vicinal- and 1,3-diols efficiently (Zhou, Ramström, & Dong, 2012).
Study of Aminoxyls Reaction with Dioxiranes
Research into the reaction dynamics between aminoxyls and dioxiranes, particularly involving compounds like dimethyldioxirane and methyl(trifluoromethyl)dioxirane, has provided insights into free-radical mechanisms. These studies highlight the production of methoxyamine derivatives through radical decomposition, offering valuable data on the interactions between different organic compounds and the potential for synthesizing novel organic molecules (Dinoi et al., 1998).
Diels-Alder Reaction in Synthesizing Trichothecene Precursors
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, has been applied to create potential trichothecene precursors. Through regio- and stereo-selective cycloadditions, researchers have synthesized complex cyclic structures, demonstrating the versatility of organic synthesis techniques in creating compounds with significant structural similarities to natural products (Banks et al., 1981).
Asymmetric Catalysis in Organic Synthesis
Asymmetric catalysis using copper(I) with aminoindanol-derived bisoxazolidine ligands has shown effectiveness in the Henry reaction. This methodology allows for the enantioselective synthesis of nitroaldol products, illustrating the potential for creating chiral compounds with high yields and enantiomeric excesses. Such reactions are foundational in the synthesis of complex organic molecules, including pharmaceuticals and materials with specific optical activities (Spangler & Wolf, 2009).
Thermochemistry of Methylpiperidines
Investigations into the thermochemistry of methylpiperidines have provided crucial data on the stability and conformational behaviors of piperidine rings influenced by methyl groups. Understanding the enthalpies of formation for various methylpiperidines enriches the knowledge base regarding the energetic aspects of organic molecules, influencing their reactivity and stability (Ribeiro da Silva et al., 2006).
将来の方向性
The future directions for research on “methyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would require extensive laboratory work and collaboration among researchers in the field .
特性
IUPAC Name |
methyl 2-[1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4/c1-11-7-5-6-8-21(11)9-12-18-15-14(22(12)10-13(23)26-4)16(24)20(3)17(25)19(15)2/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTKEQMTCDOEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NC3=C(N2CC(=O)OC)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(3,4-dimethoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2743703.png)
![Methyl 3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate](/img/structure/B2743704.png)

![N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2743708.png)
![N-(4-ethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2743710.png)
![4-[2-(4-Bromophenyl)acetamido]benzoic acid](/img/structure/B2743711.png)


![N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-4-morpholinecarboxamide](/img/structure/B2743715.png)
![N-(4-chlorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2743717.png)
![5-[(2-Ethoxyphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2743718.png)
![N-(2-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2743721.png)
![Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2743723.png)
